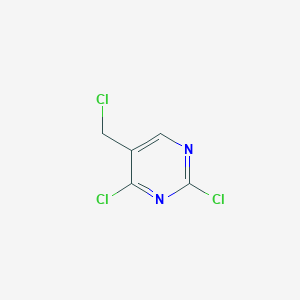
2,4-Dichloro-5-(chloromethyl)pyrimidine
Cat. No. B1314503
Key on ui cas rn:
7627-38-5
M. Wt: 197.45 g/mol
InChI Key: VLOODHWTRPYFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07084270B2
Procedure details


A 500-mL, round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen-inlet bubbler was charged with sodium iodide (38.5 g, 256.9 mmol) (Aldrich) and acetone (300 mL). After a clear solution was obtained, 2,4-dichloro-5-(chloromethyl)pyrimidine (50.0 g, 253.2 mmol) (from Example 1b supra) was added in one portion. After stirring at room temperature for 20 minutes, the mixture was heated to reflux for 15 minutes. NMR analysis indicated 98% conversion. After cooling to room temperature, the resulting precipitate (sodium chloride) was removed by filtration through a medium-sintered glass funnel and washed with acetone. The combined filtrate and washes were concentrated to a weight of ca. 75 g. The resulting concentrated solution of 2,4-dichloro-5-(iodomethyl)pyrimidine in acetone was diluted with toluene (20 mL). After concentration to a weight of ca.85 g in order to remove the residual acetone, this concentrated solution of 2,4-dichloro-5-(iodomethyl)pyrimidine in toluene was used directly in the next step.



Identifiers


|
REACTION_CXSMILES
|
[I-:1].[Na+].[Cl:3][C:4]1[N:9]=[C:8]([Cl:10])[C:7]([CH2:11]Cl)=[CH:6][N:5]=1>CC(C)=O>[Cl:3][C:4]1[N:9]=[C:8]([Cl:10])[C:7]([CH2:11][I:1])=[CH:6][N:5]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
38.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)CCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 500-mL, round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen-inlet bubbler
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After a clear solution was obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 15 minutes
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting precipitate (sodium chloride) was removed by filtration through a medium-sintered glass funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with acetone
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrate and washes were concentrated to a weight of ca. 75 g
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting concentrated solution of 2,4-dichloro-5-(iodomethyl)pyrimidine in acetone was diluted with toluene (20 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration to a weight of ca
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
85 g in order to remove the residual acetone
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)CI
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
